2-Cyano-3-pyridin-3-yl-thioacrylamide
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Overview
Description
2-Cyano-3-pyridin-3-yl-thioacrylamide is a heterocyclic organic compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol . This compound is known for its unique structure, which includes a cyano group, a pyridine ring, and a thioacrylamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-pyridin-3-yl-thioacrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting pyridine-3-carbaldehyde with cyanoacetamide in the presence of a base such as piperidine . The reaction is usually conducted in an organic solvent like ethanol under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-pyridin-3-yl-thioacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyano-3-pyridin-3-yl-thioacrylamide involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing cleavage and potentially leading to cell death. This activity is often enhanced by irradiation, which generates reactive oxygen species that further damage cellular components . The molecular targets include DNA and proteins involved in cellular replication and repair pathways .
Comparison with Similar Compounds
2-Cyano-3-pyridin-3-yl-thioacrylamide can be compared with other cyanoacrylamide derivatives, such as:
2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide: This compound also exhibits DNA binding and cleavage properties but incorporates different heterocyclic rings.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide: Known for its anticancer activity, this compound has a different substitution pattern on the acrylamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(E)-2-cyano-3-pyridin-3-ylprop-2-enethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSDADFWVJVLIG-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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